![molecular formula C16H14BrNO4 B2579624 methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate CAS No. 477848-29-6](/img/structure/B2579624.png)
methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate is a complex organic compound characterized by its aromatic properties and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate typically involves the following steps:
Starting Materials: : The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde and methyl 3-aminobenzoate.
Condensation Reaction: : These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide, leading to the formation of the desired compound.
Solvent and Temperature: : The reaction is often carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
For large-scale production, the compound can be synthesized using automated chemical reactors that allow for precise control over reaction conditions, ensuring high yield and purity. Continuous flow reactors are particularly useful in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the hydroxyl group, forming quinone derivatives.
Reduction: : Reduction of the imine bond can yield secondary amines.
Substitution: : The bromine atom allows for various substitution reactions, where it can be replaced by other nucleophiles such as alkyl groups or halogens.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl halides or Grignard reagents.
Major Products
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of secondary amines.
Substitution: : Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a wide range of chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: : It can act as an inhibitor of certain enzymes, potentially leading to therapeutic effects in conditions where enzyme activity is dysregulated.
Receptor Binding: : The compound can bind to specific receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate
Methyl 3-{[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate
Methyl 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzenecarboxylate
Unique Properties
The presence of the bromine atom in methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate imparts unique reactivity and interaction with biological targets compared to similar compounds. This bromine atom allows for further functionalization, making it a versatile compound in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
methyl 3-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-14-8-12(17)6-11(15(14)19)9-18-13-5-3-4-10(7-13)16(20)22-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRACDEQVRCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(azepan-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2579544.png)
![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)
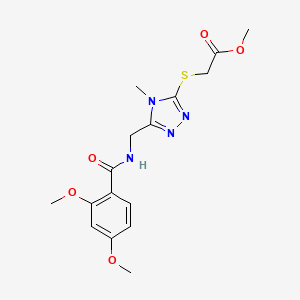
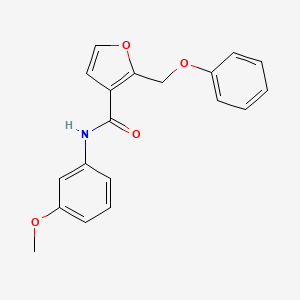

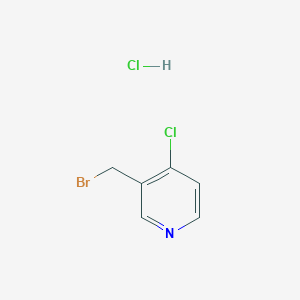
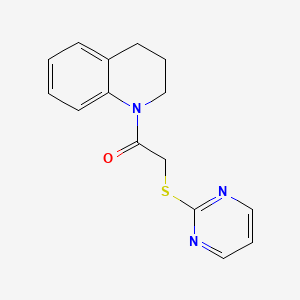
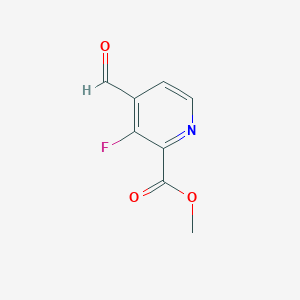
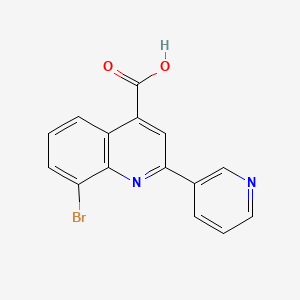
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579560.png)
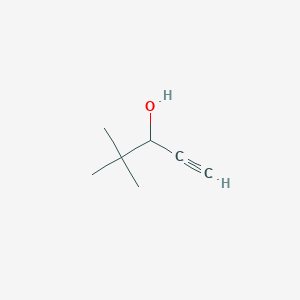
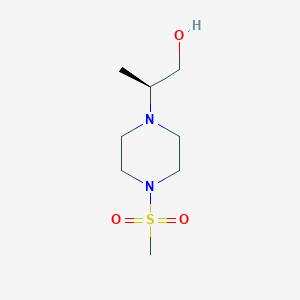

![(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2579564.png)
